Tris(1H,1H,9H-perfluorononyl)borate
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Overview
Description
Tris(1H,1H,9H-perfluorononyl)borate: is a chemical compound with the molecular formula C27H9BF48O3 and a molecular weight of 1304.1 . It is a borate ester that features perfluorinated alkyl chains, which impart unique properties such as high thermal stability and chemical inertness . This compound is of interest in various scientific fields due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1H,1H,9H-perfluorononyl)borate typically involves the reaction of boric acid or borate esters with perfluorononyl alcohols under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Tris(1H,1H,9H-perfluorononyl)borate undergoes various chemical reactions, including:
Substitution Reactions: The perfluorinated alkyl chains can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The borate ester group can participate in oxidation and reduction reactions, leading to the formation of different boron-containing compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and nucleophiles. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield perfluorinated alkyl derivatives, while oxidation and reduction reactions can produce various boron-containing compounds .
Scientific Research Applications
Chemistry: Tris(1H,1H,9H-perfluorononyl)borate is used as a reagent in organic synthesis, particularly in the preparation of perfluorinated compounds. Its unique properties make it valuable in the development of new materials with enhanced thermal and chemical stability .
Biology and Medicine: Its chemical inertness and stability make it a suitable candidate for use in various biomedical applications .
Industry: In the industrial sector, this compound is used in the production of high-performance materials, such as coatings and lubricants, that require exceptional thermal and chemical resistance .
Mechanism of Action
The mechanism of action of Tris(1H,1H,9H-perfluorononyl)borate involves its interaction with molecular targets through its borate ester group and perfluorinated alkyl chains. The borate ester group can form stable complexes with various metal ions, while the perfluorinated chains provide hydrophobic interactions that enhance the compound’s stability and solubility in non-polar solvents . These interactions are crucial for its applications in catalysis, material science, and biomedical research .
Comparison with Similar Compounds
- Tris(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl)borate
- Tris(1H,1H,7H-dodecafluoroheptyl)borate
- Tris(1H,1H,5H-octafluoropentyl)borate
Comparison: Tris(1H,1H,9H-perfluorononyl)borate is unique due to its longer perfluorinated alkyl chains, which provide superior thermal and chemical stability compared to its shorter-chain analogs . This makes it particularly valuable in applications requiring high-performance materials and reagents .
Properties
IUPAC Name |
tris(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl) borate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H9BF48O3/c29-4(30)10(41,42)16(53,54)22(65,66)25(71,72)19(59,60)13(47,48)7(35,36)1-77-28(78-2-8(37,38)14(49,50)20(61,62)26(73,74)23(67,68)17(55,56)11(43,44)5(31)32)79-3-9(39,40)15(51,52)21(63,64)27(75,76)24(69,70)18(57,58)12(45,46)6(33)34/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGAFGTUBPUCCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H9BF48O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1304.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1814-40-0 |
Source
|
Record name | Tris(1H,1H,9H-perfluorononyl)borate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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